(E)-3-(1H-Pyrrol-2-YL)acrylic acid

Description

Historical Perspectives on Pyrrole-Containing Scaffolds in Organic Chemistry

Pyrrole (B145914) and its derivatives are foundational components in the field of organic and medicinal chemistry. tandfonline.comalliedacademies.org This five-membered nitrogen-containing heterocycle is a key structural element in a vast array of natural products and pharmaceutically active molecules. tandfonline.comalliedacademies.org The pyrrole skeleton is integral to complex macrocycles such as the porphyrins found in heme, as well as chlorins, bacteriochlorins, and chlorophyll. alliedacademies.org

Historically, the study of pyrrole derivatives has been a rich area of research, leading to the development of numerous synthetic methodologies. tandfonline.com These compounds have found diverse applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and photographic chemicals. alliedacademies.org The versatility of the pyrrole ring, which can undergo various chemical reactions like electrophilic substitution, has made it a continuous subject of investigation for synthetic and medicinal chemists. mdpi.com Over the last two decades, significant discoveries in pyrrole chemistry have highlighted the enhanced bioactivity achieved by incorporating other heterocyclic moieties into the pyrrole scaffold, leading to synergistic effects and the development of new classes of compounds. mdpi.com

Significance of α,β-Unsaturated Carboxylic Acids in Chemical Synthesis and Materials Science

α,β-Unsaturated carboxylic acids are crucial building blocks in organic synthesis and are prevalent in many biologically active natural products and pharmaceuticals. chemistryviews.orgrsc.org Their wide-ranging utility has spurred considerable efforts to develop efficient and economical synthetic routes to access these compounds in high yields. google.com

These compounds serve as versatile reagents in a variety of chemical transformations. researchgate.net For instance, they are key precursors in the synthesis of allylic alcohols and their saturated counterparts, which are important scaffolds in many industrial chemicals and pharmaceuticals. rsc.orgrsc.org The development of biocatalytic systems for the reduction of α,β-unsaturated carboxylic acids highlights a move towards more sustainable and environmentally friendly manufacturing processes. rsc.orgrsc.org Furthermore, these acids are utilized in the synthesis of various heterocyclic compounds and as monomers in the production of polymers with specific properties.

Structural Elucidation and Nomenclatural Specificity of (E)-3-(1H-Pyrrol-2-YL)acrylic acid

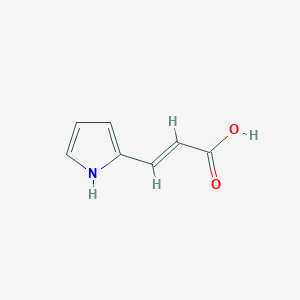

The compound this compound is systematically named to define its precise chemical structure. The "(E)-" designation specifies the stereochemistry of the double bond in the acrylic acid moiety, indicating a trans configuration of the substituents. The "3-(1H-Pyrrol-2-YL)" part of the name indicates that the acrylic acid is attached at the 3-position to the 2-position of a 1H-pyrrole ring.

The molecular formula of this compound is C₇H₇NO₂. chemspider.com Its structure consists of a pyrrole ring linked to an acrylic acid group. This combination of a heteroaromatic ring and an unsaturated carboxylic acid gives the molecule its characteristic chemical properties and reactivity.

Table 1: Structural and Chemical Identifiers

| Property | Value |

| IUPAC Name | (2E)-3-(1H-Pyrrol-2-yl)acrylic acid chemspider.com |

| Molecular Formula | C₇H₇NO₂ chemspider.com |

| Average Mass | 137.138 Da chemspider.com |

| Monoisotopic Mass | 137.047678 Da chemspider.com |

| ChemSpider ID | 8329594 chemspider.com |

| CAS Registry Number | 178992-37-5 chemspider.com |

Overview of Research Trajectories and Academic Significance in Contemporary Chemical Science

The academic significance of this compound and its derivatives lies in their potential as building blocks for more complex molecules with diverse applications. Research into this class of compounds often focuses on the development of novel synthetic methods and the exploration of their biological activities.

One key area of research involves the synthesis of derivatives by modifying the pyrrole ring or the acrylic acid moiety. For example, the Knoevenagel condensation is a widely used method to prepare such compounds. nih.gov The synthesis of various substituted pyrrole derivatives containing an acrylic acid side chain continues to be an active area of investigation. researchgate.net

Furthermore, these compounds serve as precursors for the synthesis of fused heterocyclic systems. For instance, (E)-3-(pyrrol-2-yl)acrylic acid has been used in the one-pot synthesis of fused 2-pyridone ring systems. semanticscholar.org The biological potential of pyrrole-containing compounds, including those with an acrylic acid substituent, is a major driver of research, with studies exploring their antibacterial, antifungal, and other therapeutic properties. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(10)4-3-6-2-1-5-8-6/h1-5,8H,(H,9,10)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYGTWMJKVNQNY-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49653-15-8 | |

| Record name | (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches

Established Reaction Pathways for (E)-3-(1H-Pyrrol-2-YL)acrylic acid Synthesis

Knoevenagel Condensation Variants Utilizing Pyrrole-2-Carbaldehyde and Malonic Acid Derivatives

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and a widely employed method for preparing α,β-unsaturated acids. researchgate.net In the context of this compound synthesis, this reaction typically involves the condensation of pyrrole-2-carbaldehyde with an active methylene (B1212753) compound, such as malonic acid or its derivatives, in the presence of a basic catalyst.

A particularly effective variation is the Knoevenagel-Doebner condensation, which utilizes malonic acid in the presence of a base like pyridine (B92270) and a catalyst such as piperidine. researchgate.net This specific set of conditions is highly advantageous as the intermediate α,β-unsaturated dicarboxylic acid undergoes in situ decarboxylation to exclusively yield the (E)-isomer of the α,β-unsaturated carboxylic acid. researchgate.net The reaction of N-vinylpyrrole-2-carbaldehydes with malonic acid in a pyridine/piperidine system has been shown to produce various (E)-3-(N-vinylpyrrol-2-yl)acrylic acids in good to excellent yields, demonstrating the robustness of this method for achieving high E-selectivity. researchgate.net

The choice of solvent and catalyst can significantly influence the reaction outcome. For instance, the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with substituted phenyl acetonitriles has been successfully carried out in ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) and 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM][OH]) with catalytic piperidine, affording high yields of the corresponding acrylonitriles. researchgate.net Furthermore, the use of L-proline as an ecofriendly catalyst in an aqueous medium for the condensation of pyrrole-2-carboxaldehyde with active methylene compounds has also been reported, highlighting a green chemistry approach to this synthesis. researchgate.net

Table 1: Examples of Knoevenagel Condensation for the Synthesis of this compound Derivatives

| Pyrrole-2-carbaldehyde Derivative | Active Methylene Compound | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

| N-Vinyl-5-phenyl-1H-pyrrole-2-carbaldehyde | Malonic Acid | Piperidine/Pyridine | Pyridine | (E)-3-(N-Vinyl-5-phenyl-1H-pyrrol-2-yl)acrylic acid | 94% | researchgate.net |

| N-Vinyl-5-(3-methoxyphenyl)-1H-pyrrole-2-carbaldehyde | Malonic Acid | Piperidine/Pyridine | Pyridine | (E)-3-(N-Vinyl-5-(3-methoxyphenyl)-1H-pyrrol-2-yl)acrylic acid | 85% | researchgate.net |

| 1H-Pyrrole-2-carbaldehyde | Phenylacetonitrile | Piperidine | [BMIM][Br] | 3-(1H-Pyrrol-2-yl)-2-phenylacrylonitrile | >95% | researchgate.net |

| 1H-Pyrrole-2-carbaldehyde | 3-Cyanoacetylindole | L-Proline | Water | 2-(3-Cyanoacetylindole)-3-(1H-pyrrol-2-yl)acrylonitrile | High | researchgate.net |

Horner-Wadsworth-Emmons Olefination and Related Phosphonate-Based Approaches

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly with a strong preference for the (E)-isomer. This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. For the synthesis of this compound, pyrrole-2-carbaldehyde is reacted with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base.

The mechanism of the HWE reaction contributes to its high (E)-selectivity. The reaction proceeds through the formation of an oxaphosphetane intermediate. The thermodynamic stability of the intermediates leading to the (E)-alkene is generally higher than those leading to the (Z)-alkene, thus driving the reaction towards the formation of the (E)-product. The choice of base, solvent, and the structure of the phosphonate reagent can all influence the E/Z selectivity.

While specific examples detailing the HWE synthesis of the parent this compound are not extensively documented in the provided search results, the synthesis of (E)-3-(1H-pyrrol-3-yl)prop-2-ene derivatives from 1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde via the HWE reaction has been described. This demonstrates the applicability of the HWE reaction to pyrrole (B145914) carbaldehydes for the formation of (E)-alkenes.

Palladium-Catalyzed Heck Reactions for Pyrrole-Alkene Coupling

The Palladium-catalyzed Heck reaction is a versatile method for forming carbon-carbon bonds, typically between an unsaturated halide (or triflate) and an alkene, in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of this compound, a potential pathway involves the coupling of a 2-halopyrrole (e.g., 2-bromopyrrole or 2-iodopyrrole) with acrylic acid or one of its esters.

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and regenerates the palladium catalyst. The stereochemistry of the product is often controlled to favor the (E)-isomer due to the syn-addition of the palladium-aryl/vinyl group to the alkene and the subsequent syn-elimination of the palladium hydride.

While a direct and detailed example for the synthesis of this compound using the Heck reaction is not explicitly available in the search results, the general principles of the reaction are well-established. A plausible synthetic route would involve the reaction of 2-bromopyrrole with acrylic acid in the presence of a palladium catalyst such as palladium(II) acetate, a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent like acetonitrile (B52724) or DMF. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields and selectivity for the desired (E)-isomer.

Development of Stereoselective Syntheses for (E)-Isomer Purity

Catalytic Systems for Geometric Isomer Control

Achieving high purity of the (E)-isomer is crucial in many applications. The choice of the catalytic system plays a pivotal role in controlling the geometric isomerism in the synthesis of this compound.

In Knoevenagel-type condensations, the catalyst not only facilitates the reaction but also influences the E/Z selectivity. As mentioned earlier, the use of a pyridine/piperidine system in the Knoevenagel-Doebner condensation with malonic acid is a classic example of a catalytic system that strongly favors the formation of the (E)-isomer through a decarboxylative mechanism. researchgate.net More contemporary approaches have explored the use of novel catalysts. For instance, pyrrole-based conjugated microporous polymers (CMPs) have been shown to be effective heterogeneous catalysts for Knoevenagel condensation reactions. Their high catalytic activity is attributed to their porous structure and the presence of basic nitrogen sites, which can facilitate the reaction while potentially influencing stereoselectivity.

In the Horner-Wadsworth-Emmons reaction, modifications to the phosphonate reagent itself can act as a form of catalytic control over the stereochemical outcome. While the standard HWE reaction strongly favors the (E)-isomer, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can dramatically shift the selectivity towards the (Z)-isomer. Conversely, to enhance (E)-selectivity, specific conditions can be employed.

Influence of Reaction Conditions on E/Z Selectivity

In the Knoevenagel condensation, the solvent can play a significant role. The use of ionic liquids as solvents has been shown to be effective, and in some cases, can enhance reaction rates and selectivity. researchgate.net Protic solvents can influence the reaction by stabilizing charged intermediates, which can affect the transition states leading to the E and Z isomers.

For the Horner-Wadsworth-Emmons reaction, the nature of the base and the counterion can significantly alter the E/Z ratio. The use of strong, non-coordinating bases can favor the kinetic (Z)-product, whereas weaker bases and the presence of coordinating cations (like Li⁺ or Mg²⁺) can promote thermodynamic equilibration of the intermediates, leading to a higher proportion of the more stable (E)-isomer. The reaction temperature is also a critical factor; higher temperatures generally favor the thermodynamically more stable (E)-isomer.

Table 2: Influence of Reaction Conditions on E/Z Selectivity

| Reaction Type | Reactants | Conditions | Predominant Isomer | Reference |

| Knoevenagel-Doebner | Pyrrole-2-carbaldehyde, Malonic Acid | Piperidine/Pyridine, Heat | E | researchgate.net |

| Horner-Wadsworth-Emmons | Aldehyde, Triethyl phosphonoacetate | NaH, THF | E | General HWE |

| Still-Gennari HWE | Aldehyde, Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | Z | General HWE |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact and enhance safety and efficiency. For a molecule like this compound, which serves as a valuable building block, developing sustainable synthetic routes is of paramount importance. These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and utilizing renewable resources and catalysts.

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry seeks to replace these with more benign alternatives, such as water, or to eliminate the need for a solvent altogether.

Solvent-Free Reactions: Solvent-free, or solid-state, reactions offer substantial environmental benefits by eliminating solvent waste, reducing reaction volumes, and often simplifying product purification. These reactions can be facilitated by various means, including mechanochemical activation (grinding or milling) or by heating a mixture of reactants in the absence of a solvent. semanticscholar.org For the synthesis of pyrrole derivatives, multicomponent reactions (MCRs) are particularly well-suited for solvent-free conditions. An efficient solvent-free synthesis of 2-hydroxynaphthyl pyrroles, for instance, has been achieved through a three-component condensation reaction using citric acid as a catalyst. uctm.edu This method offers advantages like high yields, short reaction times, and a simple work-up procedure where the water-soluble catalyst is easily removed. uctm.edu Similarly, Cu@imine/Fe3O4 magnetic nanoparticles have been used as a recyclable catalyst for the rapid, solvent-free synthesis of polysubstituted pyrroles. researchgate.net

Aqueous-Phase Methodologies: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the low solubility of many organic compounds in water can be a challenge, this property can also be exploited to simplify product isolation. The synthesis of acrylic acid itself can be performed in an aqueous phase. For example, the selective oxidation of biomass-derived compounds like 3-hydroxypropionaldehyde to 3-hydroxypropionic acid is ideally performed in water. researchgate.net Furthermore, new green methods for aldehyde oxidation have been established using hydrogen peroxide as the oxidant in aqueous solutions without organic solvents. maastrichtuniversity.nl While a direct aqueous synthesis of this compound is not extensively documented, the principles can be applied to its precursors. For instance, the Paal-Knorr synthesis of pyrroles can be adapted to use greener, recyclable acids like lactic acid instead of traditional solvents like acetic acid, sometimes enhanced with ultrasound to increase reaction rates at lower temperatures. semanticscholar.org

The following table summarizes various green catalytic systems used for the synthesis of pyrrole derivatives, highlighting the trend towards solvent-free and alternative solvent conditions.

| Catalyst System | Reactants | Reaction Conditions | Key Advantages |

| Citric Acid | Benzaldehyde, β-naphthol, Pyrrolyl benzamide | Solvent-free, 120°C | High yields, short reaction time, simple work-up. uctm.edu |

| Cu@imine/Fe3O4 MNPs | Amines, Dialkyl acetylenedicarboxylates, β-nitrostyrene | Solvent-free | High reactivity, short reaction times, catalyst is magnetically separable and reusable. researchgate.net |

| Lactic Acid | 1,4-dicarbonyl compounds, Primary amines | Ultrasound irradiation | Avoids volatile acetic acid, product is less soluble and easily filtered, increased reaction rate. semanticscholar.org |

| ZnO Nanoparticles | Aromatic aldehydes, 1,3-dicarbonyls, Amine, Nitromethane | One-pot | Good yields, simple procedure, nonhazardous conditions. semanticscholar.org |

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity and specificity under mild, environmentally benign conditions (typically in aqueous media at ambient temperature and pressure). For the synthesis of this compound, biocatalysis is primarily relevant for the formation of the key precursor, the pyrrole ring.

Enzymatic strategies have been developed that mimic classical organic reactions for pyrrole synthesis. A notable example is a biocatalytic equivalent of the Knorr pyrrole synthesis. nih.gov In this approach, a transaminase (ATA) enzyme is used to selectively aminate α-diketones in the presence of β-keto esters, leading to the formation of substituted pyrroles. nih.govdntb.gov.ua This chemo-enzymatic method circumvents the need for harsh reagents and conditions typical of the traditional Knorr synthesis.

Another innovative route involves enzymatic CO2 fixation to produce pyrrole-2-carbaldehyde, a direct precursor to this compound via a Knoevenagel-Döbner condensation. researchgate.net This has been achieved by coupling a UbiD-type decarboxylase from Pseudomonas aeruginosa (PA0254) with a carboxylic acid reductase (CAR) from Segniliparus rotundus. mdpi.com The UbiD enzyme catalyzes the carboxylation of pyrrole to pyrrole-2-carboxylic acid, and the CAR enzyme subsequently reduces the carboxylic acid to the aldehyde. This enzymatic cascade allows for carbon fixation under ambient conditions, representing a highly sustainable route to this key intermediate. mdpi.com

The table below outlines key enzymatic approaches for the synthesis of pyrrole precursors.

| Enzyme(s) | Precursor(s) | Product | Description |

| ω-Transaminase (ATA) | α-diketones, β-keto esters | Substituted Pyrroles | A biocatalytic version of the Knorr pyrrole synthesis where the enzyme mediates the key amination step. nih.govdntb.gov.ua |

| UbiD-type Decarboxylase (e.g., PA0254) & Carboxylic Acid Reductase (CAR) | Pyrrole, CO2 | Pyrrole-2-carbaldehyde | An enzymatic cascade that first fixes CO2 onto the pyrrole ring and then reduces the resulting carboxylic acid to the aldehyde. mdpi.com |

Scale-Up Considerations and Process Optimization in Academic Synthesis

Scaling up a chemical synthesis from the milligram to the multigram scale within an academic laboratory presents a unique set of challenges that differ from industrial production. The focus is often on accessing sufficient material for further research rather than on economic optimization, but principles of safety, efficiency, and practicality remain crucial. For the synthesis of this compound, several factors must be considered for successful scale-up.

Reaction Methodology and Catalyst Choice: The choice of synthetic route is critical. The Knoevenagel-Döbner condensation of pyrrole-2-carbaldehyde with malonic acid is a common and effective method. researchgate.net When scaling up, the use of pyridine as both a base and solvent can become problematic due to its toxicity and the large volumes required. Process optimization might involve exploring alternative, less hazardous bases or catalytic systems. The use of heterogeneous or recyclable catalysts, such as the magnetic nanoparticles mentioned for pyrrole synthesis, is highly advantageous for scale-up as it simplifies purification. researchgate.netresearchgate.net Filtration or magnetic separation of the catalyst is more efficient and scalable than chromatographic purification required to remove homogeneous catalysts.

Reaction Conditions and Work-up: Temperature control becomes more critical on a larger scale to manage exotherms and ensure consistent product quality. The removal of by-products, such as CO2 in the Knoevenagel-Döbner reaction, must also be managed effectively. researchgate.net The work-up and purification procedures are often the bottlenecks in academic scale-up. A process that results in the product precipitating from the reaction mixture, which can then be isolated by simple filtration, is ideal. Wang et al. demonstrated this principle by using lactic acid for a Paal-Knorr synthesis, where the resulting pyrrole derivatives were less soluble and could be easily filtered off, improving yield and simplifying purification. semanticscholar.org

Reagent Stoichiometry and Purity: On a larger scale, the cost and availability of starting materials become more significant. The purity of the starting pyrrole-2-carbaldehyde is crucial, as impurities can lead to side reactions and complicate the purification of the final acrylic acid product. Optimizing the stoichiometry of malonic acid and the base/catalyst can maximize the conversion of the limiting aldehyde precursor and minimize waste.

The following table details key parameters and their considerations for the academic scale-up of this compound synthesis.

| Parameter | Scale-Up Consideration | Optimization Strategy |

| Catalyst | Homogeneous catalysts (e.g., piperidine) are difficult to remove on a large scale. | Switch to a heterogeneous or magnetically separable catalyst to simplify purification via filtration or magnetic decantation. researchgate.netresearchgate.net |

| Solvent | Large volumes of hazardous solvents (e.g., pyridine) increase cost, risk, and waste. | Minimize solvent volume, substitute with a greener alternative (e.g., lactic acid), or develop a solvent-free methodology. uctm.edusemanticscholar.org |

| Temperature Control | Potential for exothermic reactions and formation of thermal decomposition by-products increases with scale. | Use of an oil bath or mechanical stirrer with a temperature probe for precise control; ensure gradual addition of reagents. |

| Purification | Column chromatography is time-consuming and uses large volumes of solvent, making it impractical for large quantities. | Design the synthesis to allow for purification by recrystallization or precipitation/filtration, which are more scalable methods. semanticscholar.org |

| Work-up | Liquid-liquid extractions with large volumes can be cumbersome and lead to emulsion formation. | Favor methods that involve precipitation and filtration. If extraction is necessary, optimize solvent choice and ratios to improve phase separation. |

Chemical Reactivity and Mechanistic Investigations

Reactivity at the Pyrrole (B145914) Core

The pyrrole ring is a five-membered, electron-rich aromatic heterocycle. The lone pair of electrons on the nitrogen atom participates in the aromatic π-system, which significantly influences the ring's reactivity, making it highly susceptible to electrophilic attack and oxidation.

Electrophilic Aromatic Substitution Patterns on the Pyrrole Ring

The pyrrole nucleus is highly activated towards electrophilic aromatic substitution, a reaction characteristic of aromatic compounds. masterorganicchemistry.com The electron-donating nature of the ring nitrogen makes it significantly more reactive than benzene. The presence of the deactivating acryloyl group at the C2 position directs incoming electrophiles to the other available positions on the ring, primarily the C4 and C5 positions. In related substituted pyrrole-2-acrylic acid systems, electrophilic substitution has been observed to occur on the pyrrole ring. For instance, nitration and halogenation reactions proceed at the available positions, demonstrating the ring's susceptibility to these transformations.

Common electrophilic substitution reactions are expected to proceed as follows:

| Reaction | Reagents/Conditions | Expected Product(s) |

| Nitration | HNO₃, Acetic Anhydride | (E)-3-(4-Nitro-1H-pyrrol-2-yl)acrylic acid and (E)-3-(5-Nitro-1H-pyrrol-2-yl)acrylic acid |

| Halogenation | Br₂ in Dioxane or N-Bromosuccinimide (NBS) | (E)-3-(4,5-Dibromo-1H-pyrrol-2-yl)acrylic acid |

| Sulfonation | SO₃ in Pyridine (B92270) | (E)-3-(1H-Pyrrol-2-yl)acrylic acid-5-sulfonic acid |

This table represents expected reactivity based on established principles of pyrrole chemistry. Specific experimental outcomes may vary.

Protonation Equilibria and Tautomerism of the Pyrrole Nitrogen

The reactivity and stability of this compound are influenced by protonation and tautomeric equilibria. Tautomers are isomers that readily interconvert through the migration of an atom, typically hydrogen, which is accompanied by a shift in the position of a double bond. nih.gov

The molecule possesses two primary sites for protonation/deprotonation: the carboxylic acid group and the pyrrole nitrogen. The carboxylic acid is the more acidic site, readily losing a proton to form the corresponding carboxylate anion under basic conditions.

The pyrrole nitrogen, in contrast, is weakly basic. Its lone pair is integral to the ring's aromaticity, and protonation at this site would disrupt the aromatic sextet, making the process energetically unfavorable. Consequently, the 1H-pyrrole tautomer is the overwhelmingly predominant form in solution. While other tautomers are theoretically possible, they exist in negligible concentrations under normal conditions.

Oxidation and Reduction Pathways of the Pyrrole Moiety

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation. Depending on the oxidant and reaction conditions, this can lead to a variety of products, including pyrrolinones or polymeric materials (polypyrrole). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can lead to ring opening or complex degradation products.

Conversely, reduction of the pyrrole ring to pyrrolidine (B122466) derivatives is possible but typically requires catalytic hydrogenation under forcing conditions or the use of potent reducing agents. The acrylic acid side chain's double bond can also be reduced, often preferentially, under milder hydrogenation conditions (e.g., H₂/Pd-C), to yield (E)-3-(1H-Pyrrol-2-yl)propanoic acid.

Reactivity of the α,β-Unsaturated Carboxylic Acid Moiety

The acrylic acid portion of the molecule features a carbon-carbon double bond conjugated with a carboxylic acid group. This α,β-unsaturated system is electron-deficient, making it a target for nucleophilic attack and a participant in pericyclic reactions.

Nucleophilic Conjugate Additions (Michael Additions) to the Acrylic System

The α,β-unsaturated carbonyl system is an excellent Michael acceptor, readily undergoing conjugate addition reactions. researchgate.net Nucleophiles, known as Michael donors, attack the electrophilic β-carbon of the acrylic chain. researchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. researchgate.net A wide variety of nucleophiles can be employed, including enolates, amines, thiols, and alcohols. For example, secondary amines have been shown to add across the double bond of related maleimide (B117702) systems. researchgate.net

| Nucleophile (Michael Donor) | Base/Catalyst | Expected Adduct |

| Malonic Ester | Sodium Ethoxide (NaOEt) | 3-(1H-Pyrrol-2-yl)-4,4-bis(ethoxycarbonyl)butanoic acid |

| Thiophenol | Triethylamine (Et₃N) | 3-(Phenylthio)-3-(1H-pyrrol-2-yl)propanoic acid |

| Piperidine | None (or weak base) | 3-(Piperidin-1-yl)-3-(1H-pyrrol-2-yl)propanoic acid |

This table illustrates potential Michael addition reactions based on the known reactivity of α,β-unsaturated systems.

Pericyclic Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions) Involving the Double Bond

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. udel.edu The electron-deficient double bond of this compound makes it a suitable component in several types of pericyclic reactions.

Diels-Alder Reaction: The double bond can function as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. ub.edu The reaction, governed by the principles of orbital symmetry, leads to the formation of a six-membered ring. udel.eduimperial.ac.uk

1,3-Dipolar Cycloadditions: The acrylic acid derivative can also act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles such as nitrile oxides, azides, or nitrones. nih.govacs.org These reactions are highly valuable for the synthesis of five-membered heterocyclic rings. For instance, the reaction with a nitrile oxide would yield an isoxazoline (B3343090) derivative. acs.org

| Reaction Type | Reagent | Expected Product Class |

| Diels-Alder | 2,3-Dimethyl-1,3-butadiene | Cyclohexene derivative |

| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | Isoxazoline derivative |

| 1,3-Dipolar Cycloaddition | Phenyl azide (B81097) | Triazoline derivative |

This table provides examples of potential pericyclic reactions involving the acrylic moiety.

Decarboxylation Reactions and Carboxylic Acid Derivatization

The chemical reactivity of this compound is centered around the carboxylic acid functionality and the conjugated system. Decarboxylation and derivatization into other functional groups, such as esters and amides, are key transformations of this molecule.

Decarboxylation Reactions:

The decarboxylation of α,β-unsaturated carboxylic acids, such as this compound, can be achieved under various conditions, often requiring elevated temperatures or the use of a catalyst. Thermal or oxidative decarboxylation of a related compound, 3-(3,5-dimethyl-1H-pyrrol-2-yl)acrylic acid, has been shown to yield the corresponding substituted pyrrole derivative. This suggests that this compound could undergo a similar reaction to produce 2-vinyl-1H-pyrrole. The reaction likely proceeds through a radical pathway, especially under oxidative conditions.

In a more general context, rhodium(III)-catalyzed decarboxylative coupling reactions of acrylic acids have been developed. acs.org In these reactions, the carboxylic acid acts as a traceless activating group, being removed as carbon dioxide in the process. acs.org This methodology allows for the formation of new carbon-carbon bonds at the position previously occupied by the carboxyl group. While specific examples with this compound are not detailed, the general principle suggests its potential as a substrate in such advanced coupling reactions. The table below summarizes potential decarboxylation conditions based on related compounds.

| Reaction Type | Conditions | Product | Reference |

| Thermal/Oxidative | CuO, Quinoline, 200°C | Substituted Pyrrole | |

| Rh(III)-Catalyzed | Rh(III) catalyst, Oxidant | Coupled Product | acs.org |

Carboxylic Acid Derivatization:

The carboxylic acid group of this compound can be readily converted into a variety of derivatives, most notably esters and amides. These derivatizations are crucial for modifying the compound's properties and for its use as a building block in the synthesis of more complex molecules. ontosight.ai

Esterification: The formation of esters from this compound can be achieved through standard esterification methods. One common approach is the reaction with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, followed by reaction with an alcohol. For instance, the synthesis of acrylic acid esters can be achieved by reacting the corresponding acrylic acid with an alcohol under appropriate conditions. maastrichtuniversity.nl

Amidation: The synthesis of amides from this compound is a key reaction for creating compounds with potential biological activity. This transformation typically involves the activation of the carboxylic acid followed by reaction with an amine. Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.comresearchgate.netorganic-chemistry.org The direct coupling of metal carboxylate salts with amines using reagents like HBTU has also been reported as an efficient method for amide bond formation, particularly for carboxylic acids that are prone to decarboxylation. researchgate.net The following table provides a summary of common derivatization reactions.

| Derivative | Reagents and Conditions | Reference |

| Esters | Alcohol, Acid catalyst or Acyl chloride route | maastrichtuniversity.nl |

| Amides | Amine, Coupling agent (e.g., DCC, EDC, HBTU) | luxembourg-bio.comresearchgate.netorganic-chemistry.orgresearchgate.net |

Intermolecular Interactions and Supramolecular Assembly

The structure and functional groups of this compound, namely the pyrrole ring, the carboxylic acid, and the conjugated double bond, enable a variety of intermolecular interactions. These interactions, including hydrogen bonding and π-π stacking, are fundamental to the formation of ordered supramolecular structures in both the solid state and solution. researchgate.netacs.orgnih.govbham.ac.uk

Hydrogen Bonding Network Formation in Crystalline and Solution States

Hydrogen bonding plays a critical role in determining the molecular packing of this compound in the crystalline state and its behavior in solution. The pyrrole N-H group and the carboxylic acid group (both the hydroxyl O-H and the carbonyl C=O) are excellent hydrogen bond donors and acceptors.

In solution, the hydrogen bonding behavior will be dependent on the nature of the solvent. In protic solvents, there will be competition between intermolecular hydrogen bonding (solute-solute) and hydrogen bonding with the solvent (solute-solvent). In aprotic, non-polar solvents, the formation of hydrogen-bonded dimers is more likely. NMR spectroscopy is a powerful technique to study these interactions in solution. researchgate.netvt.edu For instance, changes in the chemical shifts of the N-H and O-H protons upon changes in concentration or temperature can provide evidence for the presence and strength of hydrogen bonds. researchgate.netvt.edu Studies on related systems, such as aryl-extended calix nih.govpyrroles, have demonstrated the formation of thermodynamically stable 1:1 inclusion complexes in water, stabilized by hydrogen bonding. nih.govrsc.org

π-π Stacking Interactions in Self-Assembled Structures

The aromatic pyrrole ring and the conjugated π-system of the acrylic acid moiety in this compound facilitate π-π stacking interactions. These non-covalent interactions contribute significantly to the stability of self-assembled structures. researchgate.net

The propensity for π-π stacking can be influenced by substituents on the aromatic ring. Computational studies on 3-methylindole (B30407) and its halogenated derivatives have shown that even minor structural changes can have a large influence on these interactions. echemi.com While specific computational studies on the π-π stacking of this compound were not found, the general principles suggest that the electron-rich pyrrole ring would engage in favorable stacking interactions. The table below summarizes the key intermolecular interactions.

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding | Pyrrole N-H, Carboxylic Acid (O-H, C=O) | Directs crystal packing, influences solution behavior |

| π-π Stacking | Pyrrole Ring, Conjugated System | Stabilizes self-assembled structures |

Advanced Spectroscopic and Structural Elucidation in Research

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. For derivatives of (E)-3-(1H-pyrrol-2-yl)acrylic acid, HRMS provides accurate mass measurements, which are essential for confirming their chemical formulas. For instance, the HRMS data for 2-(3-cyano-4-(4-(dibutylamino)phenyl)-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile (BAPCP), a related pyrrole (B145914) derivative, showed a found mass of 374.1983 [M+H]⁺, which corresponds to the calculated value for its molecular formula, C₂₂H₂₃N₅O. mdpi.com Similarly, HRMS analysis of another derivative confirmed its elemental composition with a calculated value of 629.2247 and a found value of 629.2285 [M+H]⁺. rsc.org

Tandem mass spectrometry (MS/MS or MS²) is employed to elucidate the structural fragments of a molecule. wikipedia.org This technique involves the isolation of a specific ion (precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) or other methods. youtube.com The resulting fragment ions (product ions) provide valuable information about the molecule's connectivity. youtube.com

In the analysis of pyrrole derivatives, MS/MS reveals characteristic fragmentation patterns. For example, studies on 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole derivatives, which share the pyrrole core, have shown that the fragmentation pathways are highly dependent on the ionization mode. lifesciencesite.com In positive-ion mode, a characteristic loss of HN₃ is observed from the tetrazole ring. lifesciencesite.com In negative-ion mode, the elimination of N₂ is a key fragmentation step. lifesciencesite.com This differential fragmentation provides a clear signature for the presence of the tetrazole moiety attached to the pyrrole ring. lifesciencesite.com

While specific MS/MS data for this compound is not extensively detailed in the provided results, the principles of fragmentation observed in related pyrrole compounds would apply. The acrylic acid side chain would likely undergo fragmentation through decarboxylation (loss of CO₂), and cleavage at the bond connecting the acrylic group to the pyrrole ring would also be expected.

| Compound | Precursor Ion (m/z) | Fragmentation Method | Major Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole | Varies | ESI-MS/MS | [M+H-HN₃]⁺, [M-H-N₂]⁻ | lifesciencesite.com |

| (E)-3-(1-methyl-1H-pyrrol-2-yl)acrylic acid | 152.07060 [M+H]⁺ | Predicted | 134.06058 [M+H-H₂O]⁺ | uni.lu |

Ion mobility spectrometry (IMS) coupled with mass spectrometry (IMS-MS) offers a unique capability to separate ions based on their size and shape (collision cross-section) in the gas phase. iu.edu This technique can distinguish between different conformations or shapes of a molecule that may have the same mass-to-charge ratio. nih.gov

For flexible molecules like this compound and its derivatives, IMS-MS can provide insights into their conformational landscape. nih.gov While specific IMS-MS studies on this exact compound are not available in the provided search results, research on other complex molecules demonstrates the power of this technique. For example, IMS-MS has been used to study the conformational flexibility of the hepatitis B virus capsid protein, revealing different oligomeric shapes. nih.gov The application of IMS-MS to this compound could potentially reveal different rotational conformers related to the orientation of the acrylic acid group relative to the pyrrole ring.

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structures

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional arrangement of atoms in a crystalline solid. americanpharmaceuticalreview.com It provides definitive information about bond lengths, bond angles, and the packing of molecules in the crystal lattice. americanpharmaceuticalreview.com

Single-crystal X-ray diffraction provides the most precise and unambiguous structural information for a crystalline compound. rigaku.com By analyzing the diffraction pattern of a single crystal, the absolute stereochemistry and the detailed arrangement of molecules, including intermolecular interactions like hydrogen bonding, can be determined.

A study on a pyrrole derivative, N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(pyridin-2-yl)pyridine-2-carboximidamide, revealed that it crystallizes in the centrosymmetric space group P2₁/c with one molecule in the asymmetric unit of the unit cell. mdpi.com This level of detail allows for a complete understanding of the molecule's solid-state conformation and how it interacts with its neighbors. The structure of another pyrrole derivative was confirmed by single-crystal X-ray diffraction analysis, with the data deposited in the Cambridge Crystallographic Data Centre (CCDC). acs.org

| Compound/Derivative | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(pyridin-2-yl)pyridine-2-carboximidamide | Monoclinic | P2₁/c | Centrosymmetric, one molecule in asymmetric unit | mdpi.com |

| Pyrrole derivative from photocascade catalysis | Not specified | Not specified | Structure confirmed, data available from CCDC | acs.org |

The PXRD pattern is a fingerprint of a specific crystalline form. For example, in the analysis of celecoxib, two different polymorphic forms (Form I and Form III) were distinguished by their unique PXRD patterns, with characteristic peaks at different 2θ angles. mdpi.com This allows for the detection and quantification of polymorphic impurities in a sample. mdpi.com While specific PXRD data for this compound is not detailed, this technique would be essential for quality control and ensuring the consistency of its solid form in any application.

Electronic Spectroscopy (UV-Vis) and Chiroptical Studies (if chiral derivatives are synthesized)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's chromophore.

For this compound, the conjugated system formed by the pyrrole ring and the acrylic acid moiety is expected to give rise to strong UV absorption. Studies on related pyrrole derivatives have shown absorption in the UV and visible regions. mdpi.com For instance, two synthesized blue colorants based on a pyrrole structure, BAPCP and HAPCP, exhibited maximum absorption wavelengths (λ_max) of 615 nm and 616 nm, respectively, in solution. mdpi.com Another study on cyano-functionalized pyrrole-based dyes showed π-π* transitions in the range of 275-400 nm. researchgate.net The introduction of different donor groups can shift these absorption bands. researchgate.net Theoretical calculations on some pyrrole-containing dyes have also been used to predict their UV/Vis absorption spectra. rsc.org

| Compound/Derivative | Solvent | λ_max (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|---|

| 2-(3-cyano-4-(4-(dibutylamino)phenyl)-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile (BAPCP) | PGMEA | 615 | High | mdpi.com |

| 2-(3-cyano-4-(4-(dihexylamino)phenyl)-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile (HAPCP) | PGMEA | 616 | High | mdpi.com |

| Cyano functional small molecule dyes (MC20 and MC28) | DMSO | 275-400 | Not specified | researchgate.net |

Chiroptical studies, such as circular dichroism (CD) spectroscopy, would be relevant if chiral derivatives of this compound were synthesized. These techniques are sensitive to the three-dimensional arrangement of atoms in chiral molecules and can be used to determine their absolute configuration and study their conformational properties in solution.

Electronic Absorption Properties and Chromophore Analysis

The electronic absorption properties of this compound and its derivatives are primarily dictated by the extended π-conjugated system formed by the pyrrole ring and the acrylic acid moiety. This molecular framework constitutes the principal chromophore responsible for the compound's interaction with ultraviolet (UV) and visible light. The system can be described as a donor-π-acceptor (D-π-A) type structure, where the electron-rich pyrrole ring acts as the electron donor, the acrylic acid's carbonyl and vinyl groups function as the electron acceptor, and the ethylenic double bond serves as the π-bridge.

The electronic transitions observed in the UV-Vis spectrum are typically π → π* transitions, characteristic of conjugated systems. The position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity and substitution on either the pyrrole ring or the acrylic acid chain. For instance, the deprotonation of the carboxylic acid group or the pyrrole NH can lead to a bathochromic (red) shift in the absorption spectrum. Conversely, protonation can cause a hypsochromic (blue) shift. nih.gov

In derivatives such as (E)-3-(1-methyl-1H-pyrrol-2-yl)acrylic acid (PAA), the fundamental chromophore remains the same, and its UV-Vis absorption spectrum is expected to be similar to the parent compound. Studies on related compounds, like cyano-functionalized pyrrole-based dyes, show strong π-π* transitions in the range of 275–400 nm. researchgate.net The introduction of additional electron-donating or withdrawing groups can further modulate the electronic properties and, consequently, the absorption spectrum. For example, extending the conjugation or adding strong donor groups typically results in a red-shift of the absorption bands.

The analysis of the chromophore can be supported by computational studies, which can model the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this class of compounds, the HOMO is generally localized on the electron-rich pyrrole ring, while the LUMO is distributed over the acrylic acid acceptor portion. The energy difference between these frontier orbitals corresponds to the energy of the principal electronic transition.

Below is a table summarizing the expected electronic absorption data for this compound and a representative derivative based on typical values for this class of chromophores.

| Compound Name | Solvent | λmax (nm) (Expected) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) (Expected) | Transition Type |

| This compound | Ethanol | ~320-340 | >15,000 | π → π |

| Ethyl (E)-3-(1-methyl-1H-pyrrol-2-yl)acrylate (EPA) | Dichloromethane | ~330-350 | >18,000 | π → π |

Note: The values presented are estimations based on data for structurally similar compounds and general principles of UV-Vis spectroscopy. Actual experimental values may vary.

Circular Dichroism (CD) for Optically Active Derivatives

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the chiroptical properties of optically active molecules. mdpi.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. For derivatives of this compound to be CD-active, they must be chiral. This is typically achieved by introducing a chiral center, such as a stereogenic carbon atom, into the molecule.

The introduction of chiral substituents onto the pyrrole ring or the acrylic acid chain can induce chirality in the entire chromophore system. This induced chirality results in characteristic CD signals, often referred to as Cotton effects, which can be either positive or negative depending on the stereochemistry and the electronic transition.

Research on chiral pyrrole-based systems has demonstrated the utility of CD spectroscopy in elucidating their structure and aggregation behavior. For example:

Chiral Polymers: Poly(pyrroles) substituted at the 3-position with chiral amino acids have been synthesized. The CD spectra of these polymers exhibited significant Cotton effects, indicating that the chirality from the substituent was effectively transferred to the conjugated polymer backbone. researchgate.net

Aggregation Studies: In studies of chiral diketopyrrolo[3,4-c]pyrrole (DPP) dyes, which contain a pyrrole moiety, CD spectroscopy has been instrumental in studying their self-assembly into chiral supramolecular structures in both solution and thin films. bohrium.combohrium.comnih.gov The appearance of strong CD signals upon aggregation (Aggregation-Induced Circular Dichroism, AICD) provides insight into the helical or twisted arrangement of the molecules in the aggregate. e3s-conferences.orgresearchgate.net

Chiroptical Switching: The chiroptical properties of some chiral π-conjugated systems containing pyrrole units can be modulated by external stimuli, such as the addition of a doping agent. For instance, the iodine doping of a chiroptically active oligomer containing thiophene (B33073) and pyrrole-like structures led to a blue-shift in the CD spectrum, demonstrating a tunable chiroptical response. mdpi.com

The CD spectrum of a chiral derivative of this compound would be expected to show signals corresponding to the π → π* electronic transitions of its chromophore. The sign and magnitude of these signals provide valuable information about the absolute configuration and the conformational preferences of the molecule in solution.

Below is a hypothetical data table illustrating the kind of results one might obtain from a CD spectroscopic analysis of a chiral derivative.

| Compound Name | Solvent | λ (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (S)-2-((E)-3-(1H-pyrrol-2-yl)acrylamido)propanoic acid (Hypothetical) | Methanol | 330 | +15,000 |

| (R)-2-((E)-3-(1H-pyrrol-2-yl)acrylamido)propanoic acid (Hypothetical) | Methanol | 330 | -15,000 |

Note: This table is illustrative. The specific values would depend on the actual chiral derivative and experimental conditions.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are crucial for understanding the molecule's stability, reactivity, and physical properties.

Density Functional Theory (DFT) Studies of Ground State Properties and Reactivity Descriptors

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to determine the optimized geometry of (E)-3-(1H-Pyrrol-2-YL)acrylic acid. These calculations typically reveal a nearly planar structure for the molecule, a consequence of the conjugated system formed by the pyrrole (B145914) ring and the acrylic acid moiety.

From the optimized geometry, various ground state properties and reactivity descriptors can be calculated. These descriptors help in predicting the chemical behavior of the molecule.

Global Reactivity Descriptors:

| Descriptor | Description |

| HOMO Energy (Highest Occupied Molecular Orbital) | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a greater tendency to donate electrons. |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a greater tendency to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. It can be approximated from the HOMO energy (IP ≈ -EHOMO). |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. It can be approximated from the LUMO energy (EA ≈ -ELUMO). |

| Electronegativity (χ) | A measure of the molecule's ability to attract electrons. It is calculated as χ ≈ (IP + EA) / 2. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (IP - EA) / 2. |

| Chemical Softness (S) | The reciprocal of chemical hardness (S = 1 / η). |

| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η). |

These descriptors provide a quantitative basis for understanding the reactivity of this compound in various chemical reactions.

Ab Initio Methods for High-Level Energy Calculations and Benchmark Studies

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide highly accurate energy calculations. These high-level calculations are often used as benchmarks to validate the results obtained from more computationally efficient methods like DFT. For this compound, ab initio calculations can be employed to obtain a very precise value for the total electronic energy and to study phenomena where electron correlation effects are particularly important.

Conformational Analysis and Potential Energy Surfaces

The presence of single bonds in this compound, specifically the bond connecting the pyrrole ring to the acrylic acid group and the C-C and C-O bonds within the carboxylic acid group, allows for the existence of different conformers. Conformational analysis involves systematically studying the energy of the molecule as a function of the rotation around these single bonds.

A potential energy surface (PES) can be generated by plotting the energy of the molecule against one or more dihedral angles. The minima on the PES correspond to stable conformers, while the maxima represent transition states between these conformers. For this compound, the most stable conformer is expected to be the one that maximizes the planarity of the conjugated system and minimizes steric hindrance. The energy barriers between different conformers, determined from the PES, provide information about the flexibility of the molecule at different temperatures.

Prediction and Validation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are essential for the experimental characterization of molecules.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict these chemical shifts.

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. These predicted values, when compared with experimental spectra, can aid in the definitive assignment of each NMR signal to a specific atom in the molecule. Similarly, spin-spin coupling constants (J-couplings) between neighboring nuclei can also be computed, providing further confirmation of the molecular structure.

Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound:

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C (Carboxyl) | ~170 | H (Vinyl α) | ~6.0-6.5 |

| C (Vinyl α) | ~115-120 | H (Vinyl β) | ~7.3-7.8 |

| C (Vinyl β) | ~130-135 | H (Pyrrole 3) | ~6.2-6.7 |

| C (Pyrrole 2) | ~125-130 | H (Pyrrole 4) | ~6.1-6.6 |

| C (Pyrrole 3) | ~110-115 | H (Pyrrole 5) | ~6.8-7.3 |

| C (Pyrrole 4) | ~108-113 | H (Pyrrole N-H) | ~8.0-9.0 |

| C (Pyrrole 5) | ~120-125 | H (Carboxyl O-H) | ~12.0-13.0 |

| Note: These are approximate values and can vary depending on the computational method and solvent effects. |

Simulated Vibrational Spectra and Assignment of Experimental Bands

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with experimental data. The simulated IR and Raman spectra can then be used to assign the experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

Key Predicted Vibrational Frequencies (cm⁻¹) for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch (carboxylic acid dimer) | ~2500-3300 (broad) |

| N-H stretch (pyrrole) | ~3400-3500 |

| C=O stretch (carboxylic acid) | ~1680-1710 |

| C=C stretch (acrylic) | ~1620-1640 |

| C=C stretch (pyrrole ring) | ~1550-1580 |

| C-H bend (vinyl) | ~960-990 (out-of-plane) |

| O-H bend (carboxylic acid) | ~1200-1300 |

| Note: These are approximate values and can be influenced by intermolecular interactions in the solid state or solution. |

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful approach to unraveling the intricate details of chemical reactions involving this compound. By employing quantum mechanical methods, it is possible to map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products.

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the reaction barrier or activation energy, determines the reaction rate.

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in locating and characterizing transition state structures. For a reaction involving this compound, such as its synthesis via a Knoevenagel condensation, computational chemists can model the approach of the reactants, the formation of intermediates, and the final product. The process involves geometry optimization to find stable molecules and transition state search algorithms to locate the saddle points on the potential energy surface.

For instance, in a hypothetical study on the decarboxylation of a related acrylic acid, the calculated reaction barriers could be presented as follows:

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Initial Adduct Formation | DFT (B3LYP/6-31G) | 5.2 |

| Transition State 1 | DFT (B3LYP/6-31G) | 25.8 |

| Intermediate | DFT (B3LYP/6-31G) | -2.1 |

| Transition State 2 | DFT (B3LYP/6-31G) | 18.4 |

| Product Formation | DFT (B3LYP/6-31G*) | -15.7 |

| This table is illustrative and presents hypothetical data for a related reaction to demonstrate the type of information obtained from transition state calculations. |

These calculations provide quantitative data on the energy landscape of the reaction, helping to elucidate the step-by-step mechanism.

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for these solvent effects in two primary ways: through implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant, or through explicit solvent models, where individual solvent molecules are included in the calculation.

For this compound, which possesses both hydrogen-bond donating (N-H and O-H) and accepting (C=O) groups, specific interactions with protic solvents like water or alcohols can be significant. A hybrid approach, combining an implicit solvent model with a few explicit solvent molecules in the first solvation shell, often provides a more accurate picture. rsc.org These models can predict how the solvent stabilizes or destabilizes reactants, intermediates, transition states, and products, thereby altering the reaction energetics and potentially favoring one reaction pathway over another. weebly.comfrontiersin.org

For example, a study on the effect of different solvents on a reaction's activation energy might yield the following theoretical data:

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 30.5 |

| Toluene | 2.4 | 28.1 |

| Acetone | 20.7 | 24.3 |

| Water | 78.4 | 22.9 |

| This table is illustrative and shows the expected trend of decreasing activation energy with increasing solvent polarity for a reaction where the transition state is more polar than the reactants. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a cinematic view of the molecule in motion, offering insights into its dynamic behavior and interactions with its environment over time.

This compound has several rotatable bonds, leading to a range of possible conformations. The planarity of the pyrrole ring and the acrylic acid moiety is a key feature, but rotation around the single bond connecting these two groups, as well as around the C-C and C-O bonds of the carboxylic acid, allows for conformational flexibility.

MD simulations can explore the conformational landscape of the molecule in a solvent, identifying the most stable conformers and the energy barriers between them. rsc.orgresearchgate.net By analyzing the trajectories of the atoms over time, researchers can understand how the molecule folds and flexes, which is crucial for its interaction with other molecules. Theoretical conformational analysis can reveal the relative energies of different conformers. researchgate.netethz.ch

A hypothetical conformational analysis might reveal the following low-energy conformers:

| Conformer | Dihedral Angle (Pyrrole-C=C) | Relative Energy (kcal/mol) |

| Planar-Syn | 0° | 0.0 |

| Planar-Anti | 180° | 1.2 |

| Twisted | 90° | 5.8 |

| This table is illustrative, showing hypothetical data for the relative energies of different rotational conformations of the molecule. |

MD simulations are particularly well-suited for studying the non-covalent interactions between this compound and its surroundings. In an aqueous solution, for example, simulations can reveal the structure and dynamics of the hydration shell around the molecule. They can quantify the number of hydrogen bonds formed between the molecule and water, their lifetimes, and their geometric arrangements.

Theoretically, MD simulations can also be used to predict how this compound might interact with a biological target, such as the active site of an enzyme. By docking the molecule into the binding site and running an MD simulation, one can assess the stability of the complex and identify the key intermolecular interactions, such as hydrogen bonds and pi-stacking, that contribute to binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Ligand Efficiency Studies (Theoretical/Predictive)

To build a QSAR model, one would need a dataset of pyrrole acrylic acid derivatives with their measured biological activities. A wide range of molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies). Statistical methods are then used to develop a mathematical equation that relates the descriptors to the activity. nih.govresearchgate.netmdpi.com

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a ligand to its target. It is a useful concept for optimizing lead compounds. researchgate.netscispace.com The theoretical calculation of binding affinity through methods like free energy perturbation or MM/PBSA in conjunction with MD simulations could provide the necessary data to evaluate the ligand efficiency of this compound and its derivatives in a predictive context.

A hypothetical QSAR study on a series of related compounds might identify the following important descriptors:

| Descriptor | Type | Correlation with Activity |

| LogP | Lipophilicity | Positive |

| Molecular Weight | Size | Negative |

| HOMO Energy | Electronic | Positive |

| Number of H-bond Donors | Structural | Positive |

| This table is illustrative and shows the kind of output a QSAR analysis might provide, indicating which molecular properties are important for the biological activity of a hypothetical series of compounds. |

Derivatives, Analogs, and Their Synthetic Utility

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group of (E)-3-(1H-Pyrrol-2-YL)acrylic acid readily undergoes esterification and amidation reactions, which are fundamental for creating a variety of functional derivatives.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This process is essential for producing esters that can exhibit altered solubility and reactivity. For instance, the synthesis of ethyl (E)-3-(1H-pyrrol-2-yl)acrylate is a common modification. lookchem.com

Amidation , the reaction of the carboxylic acid with an amine, leads to the formation of amides. This transformation is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or by converting the carboxylic acid to a more reactive species like an acyl chloride. researchgate.net The resulting amides are a significant class of compounds with diverse biological activities. The synthesis of various amides from related pyrrolylacrylic acids has been reported, highlighting the versatility of this reaction. growingscience.comresearchgate.net For example, a series of 3-(pyrrol-4-yl)acrylamides were synthesized by first converting the corresponding acrylic acids to their chloroanhydrides followed by reaction with various amines. growingscience.com

| Reaction | Reagent(s) | Product Type |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent (e.g., EDAC) | Amide |

| Amidation | Thionyl Chloride, then Amine | Amide |

Reduction and Hydrogenation Products of the Double Bond and Pyrrole (B145914) Ring

The unsaturated components of this compound, namely the carbon-carbon double bond and the pyrrole ring, are susceptible to reduction and hydrogenation, leading to saturated or partially saturated analogs.

Selective reduction of the α,β-unsaturated double bond can be accomplished using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). This reaction converts the acrylic acid moiety to a propanoic acid, yielding 3-(1H-pyrrol-2-yl)propanoic acid. This transformation eliminates the conjugation between the pyrrole ring and the carboxylic acid group, which in turn alters the electronic and photophysical properties of the molecule.

Hydrogenation of the pyrrole ring requires more forcing conditions and can lead to the formation of pyrrolidine (B122466) derivatives. The complete saturation of the pyrrole ring to a pyrrolidine ring drastically changes the geometry and electronic nature of the heterocyclic core from aromatic to aliphatic. The synthesis of (R,E)-3-(1-methylpyrrolidin-2-yl)acrylic acid from a related pyrrolidine precursor highlights the synthesis of such saturated heterocyclic acrylic acids. google.com Transition-metal-catalyzed enantioselective hydrogenation is a powerful method for producing chiral carboxylic acids from α,β-unsaturated acids. researchgate.netrushim.ru

| Reaction | Reagent(s)/Conditions | Product Feature |

| Double Bond Reduction | H₂, Pd/C | 3-(1H-pyrrol-2-yl)propanoic acid |

| Pyrrole Ring Hydrogenation | More forcing conditions | Pyrrolidine derivative |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The unique arrangement of functional groups in this compound and its derivatives allows for intramolecular cyclization reactions, providing access to a variety of fused heterocyclic systems. These complex molecular architectures are of significant interest in medicinal chemistry and materials science.

For example, derivatives of this compound can be utilized in the synthesis of pyrrolo[3,2-c]pyridines. This can be achieved through a sequence of reactions that may involve the formation of an azide (B81097) from the carboxylic acid, followed by a Curtius rearrangement and subsequent cyclization. tugraz.at Additionally, unexpected cyclizations can occur. For instance, attempted amide couplings of a related 2-(2-nitrophenyl)acrylic acid derivative led to the formation of 3-imino-2-(pyrrol-2-yl) isatogen (B1215777) derivatives. tandfonline.com Rhodium(III)-catalyzed decarboxylative coupling of acrylic acids with α,β-unsaturated O-pivaloyl oximes can also lead to the formation of substituted pyridines. acs.org

Polymerization and Oligomerization Studies

The presence of the polymerizable acrylic acid moiety makes this compound a valuable monomer for the synthesis of functional polymers. These polymers can combine the conductivity and redox properties of the pyrrole ring with the processability and functionality of a polyacrylic acid backbone.

Radical polymerization is a common method for polymerizing acrylic monomers. The polymerization of acrylic acid itself can be challenging due to side reactions, but it is a well-established industrial process. google.com The radical polymerization of this compound would lead to a polymer with pyrrole rings pendant to the main polymer chain. The polymerization of related N-vinylpyrrolyl acrylic acids has been reported, highlighting the potential of this class of monomers. researchgate.net The free-radical polymerization of ethylene (B1197577) has been achieved at low temperatures and pressures using a water-soluble initiator. mdpi.com

Copolymerization of this compound with other monomers is a powerful strategy to create advanced materials with tailored properties.

Copolymerization with Acrylic Monomers: Copolymerizing with other acrylic monomers, such as acrylic acid or acrylamide, can modify the physical and chemical properties of the resulting polymer, such as solubility and charge density. nih.govuobaghdad.edu.iq The copolymerization of pyrrole with other heterocyclic compounds can also yield materials with unique properties. mdpi.com

Copolymerization with Pyrrole-Based Monomers: Copolymerization with other pyrrole derivatives, including N-substituted pyrroles, can be used to tune the electronic properties and processability of the resulting conductive polymers. researchgate.net

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and functionality. researchgate.netresolvemass.catcichemicals.comsigmaaldrich.com

RAFT Polymerization: RAFT is a versatile CRP method that is compatible with a wide range of monomers, including acrylic acid. resolvemass.cauni-bayreuth.de It allows for the synthesis of well-defined block copolymers. An acid-triggered RAFT polymerization has been developed that operates without a conventional radical initiator. d-nb.info

ATRP: ATRP is another powerful CRP technique that uses a metal catalyst to control the polymerization. resolvemass.ca While it works well for many acrylic monomers, it can be more challenging with acidic monomers like acrylic acid without prior protection. resolvemass.ca

These controlled polymerization methods are instrumental in designing complex polymer architectures, such as block copolymers and star polymers, incorporating the this compound monomer for applications in fields like drug delivery and electronics. tcichemicals.com

Conjugation to Biomacromolecules or Material Surfaces

The unique structure of this compound, possessing both a reactive carboxylic acid group and a polymerizable pyrrole ring, makes it a candidate for the functionalization of various surfaces and the creation of novel materials. While specific examples detailing the conjugation of this exact molecule are not extensively documented, the principles of surface chemistry involving its constituent functional groups are well-established.

The carboxylic acid moiety can be activated to form amide bonds with amine-functionalized surfaces of biomacromolecules, such as proteins, or with synthetic material surfaces. This covalent attachment can be utilized to modify the surface properties of materials, for instance, by introducing the photo- and electro-active properties of the pyrrole ring.